molecular formula C16H26ClNO B1439700 4-(tert-Butyl)phenyl 3-piperidinylmethyl ether hydrochloride CAS No. 1185297-86-2

4-(tert-Butyl)phenyl 3-piperidinylmethyl ether hydrochloride

Cat. No. B1439700
M. Wt: 283.83 g/mol
InChI Key: LTUZEGNNLIALFY-UHFFFAOYSA-N
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Description

“4-(tert-Butyl)phenyl 3-piperidinylmethyl ether hydrochloride” is a chemical compound with the CAS Number: 1185297-86-2 . It has a molecular weight of 283.84 . The IUPAC name for this compound is 3-[(4-tert-butylphenoxy)methyl]piperidine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H25NO.ClH/c1-16(2,3)14-6-8-15(9-7-14)18-12-13-5-4-10-17-11-13;/h6-9,13,17H,4-5,10-12H2,1-3H3;1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a molecular formula of C16H26ClNO . The molecular weight is 283.84 g/mol .

Scientific Research Applications

Synthesis of New Materials

One of the primary applications of related compounds is in the synthesis of new materials with unique properties. For example, Liaw et al. (2001) synthesized and characterized a series of new poly(ether imide)s derived from a bulky pendent bis(ether anhydride). These polymers exhibited excellent solubility in various solvents and had glass transition temperatures in the range of 227–266°C. Their preparation involved a conventional two-stage synthesis, highlighting the potential of such compounds in developing advanced polymeric materials (Liaw, Hsu, & Liaw, 2001).

Organometallic Chemistry

In organometallic chemistry, compounds with tert-butyl groups are used to study photochemical and thermal synthesis. Bonnet et al. (2003) described the synthesis of polypyridine ruthenium(II) complexes containing different monodentate ligands. This research demonstrated the versatility of tert-butyl phenyl compounds in preparing complexes that undergo efficient ligand interchange under photochemical conditions, potentially useful for catalysis and material science applications (Bonnet, Collin, Gruber, Sauvage, & Schofield, 2003).

Environmental Applications

Interestingly, derivatives of tert-butyl compounds are also explored for environmental applications, such as in the phytoremediation of pollutants. Yu and Gu (2006) investigated the uptake, metabolism, and toxicity of methyl tert-butyl ether (MTBE) in weeping willows, an area of research that indirectly relates to the compound by demonstrating the broader utility of tert-butyl compounds in environmental science. The study showed that weeping willows could remove MTBE from hydroponic solutions, suggesting potential applications in the remediation of MTBE-polluted environments (Yu & Gu, 2006).

Safety And Hazards

The compound is labeled as an irritant . For more detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

3-[(4-tert-butylphenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO.ClH/c1-16(2,3)14-6-8-15(9-7-14)18-12-13-5-4-10-17-11-13;/h6-9,13,17H,4-5,10-12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTUZEGNNLIALFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(tert-Butyl)phenyl 3-piperidinylmethyl ether hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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